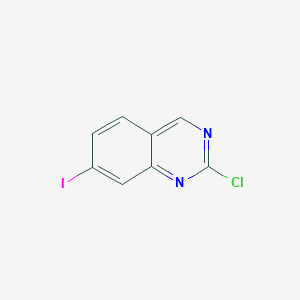

2-Chloro-7-iodoquinazoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-Chloro-7-iodoquinazoline” is a chemical compound with the molecular formula C8H4ClIN2 . It belongs to the class of quinazolines, which are heterocyclic compounds that have a wide range of biological properties .

Molecular Structure Analysis

The molecular structure of “2-Chloro-7-iodoquinazoline” consists of a quinazoline core, which is a bicyclic compound containing a benzene ring fused to a pyrazine ring . The compound has a chlorine atom substituted at the 2nd position and an iodine atom at the 7th position .

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Anticancer Applications

- Antimicrobial Activity : Compounds related to 2-Chloro-7-iodoquinazoline, such as chloroquinolines, have shown marked activity against certain strains of Gram-negative and Gram-positive bacteria, as well as pathogenic fungi. This suggests their potential as antimicrobial agents in treating infections (Mosaad et al., 2004).

- Cancer Therapy : Chloroquine (CQ), a well-known compound related to quinazolines, has been repurposed for cancer therapy. Its ability to inhibit lysosomal acidification and autophagy has been leveraged to enhance the efficacy of tumor cell killing when used in combination with chemotherapeutic drugs and radiation (Maycotte et al., 2012).

Antiviral Effects

- HIV and SARS : Chloroquine has demonstrated direct antiviral effects, inhibiting the replication of several viruses including HIV, flaviviruses, retroviruses, and coronaviruses. Its immunomodulatory effects are also notable, potentially offering therapeutic benefits in the management of viral diseases like AIDS and severe acute respiratory syndrome (SARS) (Savarino et al., 2003).

Chemical Synthesis and Characterization

- Synthesis of Derivatives : Research has focused on the synthesis of quinazoline derivatives, exploring their chemical properties and potential applications. For instance, the synthesis and characterization of novel chloroquinoline-based chalcone derivatives have been studied for their photophysical properties, offering insights into their application in material science (Singh et al., 2015).

Repurposing for Other Therapeutic Uses

- Repurposing Efforts : Chloroquine and its derivatives have been subject to repurposing efforts beyond their antimalarial and antimicrobial applications. For example, their potential in combating novel viral outbreaks, such as COVID-19, through mechanisms that may involve inhibition of viral entry or replication, has been highlighted (Touret & de Lamballerie, 2020).

Zukünftige Richtungen

Quinazoline derivatives, including “2-Chloro-7-iodoquinazoline”, continue to be a subject of interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on exploring the potential therapeutic applications of these compounds, as well as developing more efficient and environmentally friendly methods for their synthesis.

Wirkmechanismus

Target of Action

Similar compounds, such as iodoquinazoline derivatives, have been reported to target epidermal growth factor receptor (egfr) and vascular endothelial growth factor receptor 2 (vegfr-2) .

Mode of Action

Iodoquinazoline derivatives have been shown to inhibit egfr and vegfr-2 . These receptors play crucial roles in cell proliferation and angiogenesis, respectively. By inhibiting these receptors, 2-Chloro-7-iodoquinazoline may potentially disrupt these processes, leading to anticancer effects.

Biochemical Pathways

Similarly, inhibition of VEGFR-2 can disrupt the VEGF signaling pathway, leading to decreased angiogenesis .

Result of Action

Based on its potential targets, it may lead to decreased cell proliferation and angiogenesis, which could potentially result in anticancer effects .

Eigenschaften

IUPAC Name |

2-chloro-7-iodoquinazoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClIN2/c9-8-11-4-5-1-2-6(10)3-7(5)12-8/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OACROEMKWMRRHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(N=C2C=C1I)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClIN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.49 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-7-iodoquinazoline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylpropanamide](/img/structure/B2681721.png)

![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,5-dichlorobenzamide](/img/structure/B2681732.png)

![1-[(2-Fluorophenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2681736.png)

![2,4-difluoro-N-[2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2681740.png)